molecular formula C30H30N2O5 B2359499 3-(2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 1105215-64-2

3-(2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

Cat. No.: B2359499
CAS No.: 1105215-64-2
M. Wt: 498.579
InChI Key: BNNGYPJGSHPZJA-UHFFFAOYSA-N
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Description

3-(2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a useful research compound. Its molecular formula is C30H30N2O5 and its molecular weight is 498.579. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

1. Mannich Reaction Derivatives : Research by Dotsenko et al. (2021) on 1,6-Diamino-2-oxopyridine-3,5-dicarbonitrile derivatives highlights the Mannich reaction's role in generating complex molecular structures, including triazolo and diazocine derivatives, through ethoxymethylation or the formation of triazolopyridine derivatives. This study provides insight into synthetic pathways that may relate to generating compounds like the one , showcasing the versatility of such chemical frameworks in synthesizing novel compounds with potential biological activities (Dotsenko et al., 2021).

2. Chromen Derivatives Synthesis : The work by Dean and Murray (1975) on converting chroman-4-one to various derivatives through reactions involving boron trifluoride and other agents demonstrates the chemical transformations that chromen-based compounds can undergo. Such studies are crucial for understanding the synthesis routes that can be applied to complex chromen derivatives, potentially including the compound (Dean & Murray, 1975).

3. Ionic Liquid-Promoted Synthesis : Tiwari et al. (2018) reported on the synthesis of chromen-pyrimidine coupled derivatives using ionic liquids, highlighting an environmentally friendly approach to synthesizing chromen derivatives. This research underscores the importance of novel synthesis methods that could be relevant for producing derivatives of the specified compound, with emphasis on antimicrobial activity (Tiwari et al., 2018).

Biological Activities and Applications

1. Antiproliferative Activities : The study by Liszkiewicz (2002) on the antiproliferative activities of certain derivatives against human cancer cell lines illustrates the potential biomedical applications of complex molecular structures derived from synthetic chemistry research. Though not directly about the compound , it exemplifies the type of research that compounds with similar complexity can be used for, aiming at discovering new therapeutic agents (Liszkiewicz, 2002).

Properties

IUPAC Name

11-[2-[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O5/c1-19-29(21-6-8-23(35-2)9-7-21)30(34)25-11-10-24(15-27(25)37-19)36-13-12-31-16-20-14-22(18-31)26-4-3-5-28(33)32(26)17-20/h3-11,15,20,22H,12-14,16-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNGYPJGSHPZJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CC4CC(C3)C5=CC=CC(=O)N5C4)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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